N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with methoxy groups at the 4- and 7-positions, linked via a carboxamide bond to a 1-methylpyrazole moiety.
- Carboxamide coupling: Similar to the synthesis of N-substituted thiazole carboxamides (), the target compound could be synthesized via coupling of a benzo[d]thiazole-2-amine derivative with 1-methyl-1H-pyrazole-5-carboxylic acid using reagents like HATU or EDCI .
- Functionalization of the benzo[d]thiazole core: Methoxy groups may be introduced via nucleophilic substitution or Ullmann-type reactions, as seen in the preparation of 4,7-dimethoxybenzo[d][1,3]dioxole derivatives () .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-18-8(6-7-15-18)13(19)17-14-16-11-9(20-2)4-5-10(21-3)12(11)22-14/h4-7H,1-3H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMJLQACYGWVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of 4,7-dimethoxybenzo[d]thiazole with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it can induce apoptosis in cancer cells by targeting key signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The benzo[d]thiazole in the target compound differs from benzo[b]thiophene (8c, ) by replacing a sulfur atom with a nitrogen in the fused ring.
- Substituent Effects : The 4,7-dimethoxy groups in the target compound mirror those in 4,7-dimethoxybenzo[d][1,3]dioxole (). Methoxy groups are electron-donating, which may stabilize the aromatic system and influence solubility or metabolic stability .
- Carboxamide Linkage: The pyrazole-5-carboxamide group distinguishes the target from piperazine-propanol derivatives (8c–e, ) and pyridinyl-thiazole carboxamides (). Carboxamides generally exhibit improved metabolic stability over esters or alcohols .
Pharmacological and Functional Comparisons
While direct pharmacological data for the target compound are absent, insights can be inferred from structurally related systems:
- Receptor Binding : Piperazine-containing analogs () are often designed for CNS targets due to their ability to cross the blood-brain barrier. In contrast, pyrazole carboxamides () are explored for kinase inhibition or antimicrobial activity .
- Signal Transduction: The benzo[d]thiazole core may mimic features of cannabinoid receptor ligands (), where substituent bulk and polarity dictate CB1/CB2 selectivity. However, the target’s pyrazole group could reduce CB2 affinity compared to WIN 55212-2 .
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.
Chemical Structure and Synthesis
The compound features a unique structure that includes a benzo[d]thiazole moiety linked to a pyrazole ring. The synthesis typically involves several steps:
- Formation of the Benzothiazole Ring : This is achieved by reacting 2-aminothiophenol with an aldehyde under acidic conditions.
- Coupling with Pyrazole : The benzothiazole derivative is then coupled with pyrazole derivatives through nucleophilic substitution reactions.
The molecular formula for this compound is , with a molecular weight of approximately 284.32 g/mol.
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : It has shown promising results in inhibiting key enzymes involved in metabolic pathways, such as DPP-4, which plays a role in glucose metabolism and is a target for diabetes treatment .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, potentially through interactions with the NF-κB signaling pathway.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
-
Anti-Diabetic Activity : In vitro studies demonstrated that derivatives of pyrazole compounds exhibit significant inhibition of α-amylase and α-glucosidase enzymes, crucial for managing blood glucose levels. For instance, one derivative showed an IC50 value of 4.54 nM against DPP-4 .
Compound α-Amylase Inhibition (%) α-Glucosidase Inhibition (%) 7c 51.26 ± 0.02 38.96 ± 0.02 11a 38.96 ± 0.02 36.57 ± 0.01 - Anti-Alzheimer Activity : The same derivatives were tested for acetylcholinesterase (AChE) inhibition, which is vital for Alzheimer's disease management. Compound 7c exhibited the highest AChE inhibition percentage among the tested derivatives .
- Antimicrobial Properties : Research indicated that pyrazole derivatives possess significant antimicrobial activity against various strains, including E. coli and Aspergillus niger, suggesting their potential as broad-spectrum antimicrobial agents .
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicity tests:
| Toxicity Parameter | Result for Compound 7c |
|---|---|
| Ames Test | Non-mutagenic |
| hERG I Inhibitor | No |
| hERG II Inhibitor | Yes |
| Hepatotoxicity | No |
These findings indicate that while the compound shows promising biological activity, further studies are necessary to fully understand its safety profile.
Q & A
Q. What are the optimal synthetic routes for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be standardized for reproducibility?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole and pyrazole precursors. A common approach includes:
Benzothiazole Core Formation : Reacting 2-amino-4,7-dimethoxybenzenethiol with a carbonyl source (e.g., chloroacetyl chloride) under reflux in methanol to form the thiazole ring .
Pyrazole Carboxamide Synthesis : Coupling 1-methyl-1H-pyrazole-5-carboxylic acid with the benzothiazole intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity.
Standardization requires strict control of temperature (±2°C), solvent dryness, and stoichiometric ratios (1:1.05 for limiting reagent). Reaction progress should be monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound's structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl3) confirms substituent positions and purity. Key signals include:
- Methoxy groups: δ 3.85–3.90 ppm (singlet, 6H).
- Pyrazole methyl: δ 3.70–3.75 ppm (singlet, 3H).
- Benzothiazole C2 carbonyl: δ 165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (thiazole C=N) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C₁₄H₁₅N₃O₃S: 329.08 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of methoxy and methyl substituents on biological activity?
Methodological Answer:
Variation of Substituents : Synthesize analogs with:
- Methoxy groups replaced by -H, -Cl, or -CF₃ at positions 4 and 7.
- Pyrazole methyl substituted with ethyl or cyclopropyl.
Biological Assays : Test analogs against target enzymes (e.g., kinases) using:
- In vitro inhibition assays (IC₅₀ determination via fluorescence polarization).
- Cellular assays (e.g., antiproliferative activity in cancer cell lines).
Data Analysis : Correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity trends using multivariate regression .
Q. What computational strategies predict binding modes with biological targets like kinases or GPCRs?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., EGFR kinase PDB: 1M17). Key interactions:
- Hydrogen bonds between the amide carbonyl and kinase hinge region (e.g., Met793).
- π-π stacking of benzothiazole with hydrophobic residues (e.g., Phe723) .
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent (TIP3P water) using AMBER or GROMACS. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How can researchers resolve contradictions in spectral data interpretation between predicted and observed NMR chemical shifts?
Methodological Answer:
- Deuterated Solvent Effects : Confirm solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) using reference databases like SDBS .
- 2D NMR Techniques :
- HSQC/HMBC to assign ambiguous proton-carbon correlations.
- NOESY to identify spatial proximity between methoxy and pyrazole groups .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level and calculate shifts with GIAO method (Gaussian 16). Discrepancies >0.5 ppm suggest conformational flexibility .
Q. What in vitro assays are suitable for assessing the compound's pharmacokinetic properties, such as metabolic stability or CYP inhibition?
Methodological Answer:
- Microsomal Stability : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH (1 mM) at 37°C. Quantify parent compound loss via LC-MS/MS at 0, 15, 30, and 60 min. Calculate half-life (t₁/₂) .
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation) in HLM. Measure IC₅₀ values; <10 µM indicates high inhibition risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
